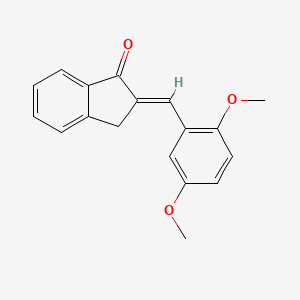
2-((2,5-Dimethoxyphenyl)methylene)indan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of benzylidene derivatives This compound is characterized by the presence of a benzylidene group attached to a dihydroindenone core, with two methoxy groups at the 2 and 5 positions of the benzylidene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2,3-dihydro-1H-inden-1-one. This reaction is often carried out under basic conditions using a suitable base such as piperidine or sodium hydroxide in a solvent like ethanol or toluene. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, resulting in the formation of 2-(2,5-dimethoxybenzyl)-2,3-dihydro-1H-inden-1-one.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.
Applications De Recherche Scientifique
2-(2,5-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as enhanced antimicrobial effects . Additionally, the compound’s methoxy groups and benzylidene moiety contribute to its reactivity and ability to participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxybenzylidene-Rhodanine: This compound is used as a selective fluorogenic dye for lipid droplets in living cells.
2,6-Bis(2,5-Dimethoxybenzylidene)Cyclohexanone: Known for its anti-inflammatory properties and potential therapeutic applications.
Uniqueness
2-(2,5-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one is unique due to its specific structure, which combines a dihydroindenone core with a benzylidene group and methoxy substituents
Propriétés
Numéro CAS |
109857-08-1 |
|---|---|
Formule moléculaire |
C18H16O3 |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
(2E)-2-[(2,5-dimethoxyphenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C18H16O3/c1-20-15-7-8-17(21-2)13(11-15)10-14-9-12-5-3-4-6-16(12)18(14)19/h3-8,10-11H,9H2,1-2H3/b14-10+ |
Clé InChI |
AQIGYOBITVDOJL-GXDHUFHOSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)/C=C/2\CC3=CC=CC=C3C2=O |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C=C2CC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


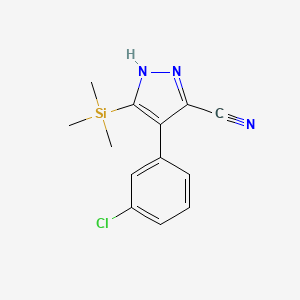



![3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11848576.png)
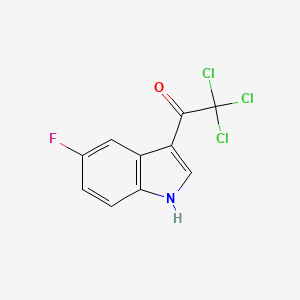


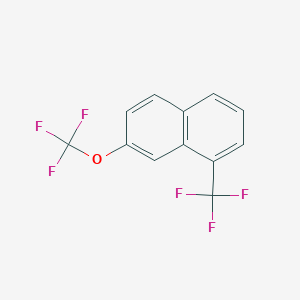
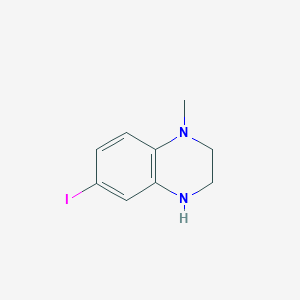
![1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848618.png)
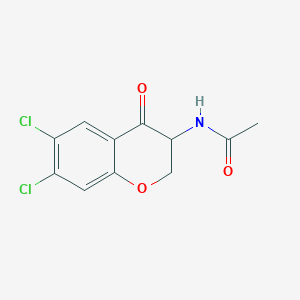
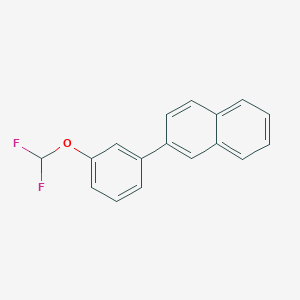
![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848631.png)
